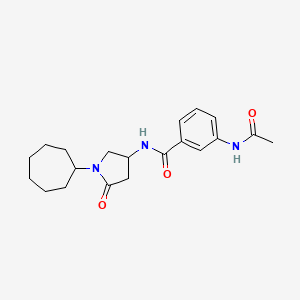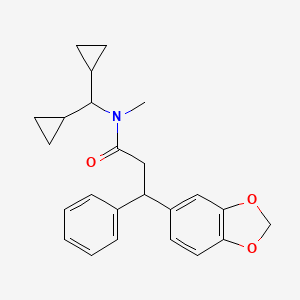![molecular formula C20H26N4O2 B6068989 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B6068989.png)
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine, also known as PPOP, is a chemical compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. PPOP is a piperidine-based compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine is not fully understood. However, it is believed that 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine exerts its effects by modulating various signaling pathways in the body. For example, 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine.
Biochemical and Physiological Effects:
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects, including:
1. Inhibition of acetylcholinesterase activity
2. Modulation of dopamine and serotonin levels in the brain
3. Inhibition of cancer cell growth and proliferation
4. Reduction of inflammation
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its relatively low toxicity. 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental setups.
Orientations Futures
There are several areas where future research on 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine could be focused, including:
1. Further studies on the neuroprotective effects of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine in animal models of neurodegenerative diseases
2. Investigation of the molecular mechanisms underlying the anticancer activity of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine
3. Studies on the potential use of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine as an anti-inflammatory agent
4. Development of more efficient synthesis methods for 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine to improve its solubility and ease of administration in lab experiments.
Méthodes De Synthèse
The synthesis of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine involves a multi-step process that starts with the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperidine to form the piperidine ester. The final step involves the reaction of the piperidine ester with 1-(chloromethyl)-4-(1-piperidinylcarbonyl)piperidine to form 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine.
Applications De Recherche Scientifique
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine has been the subject of various scientific studies due to its potential as a therapeutic agent. Some of the areas where 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine has been studied include:
1. Neuroprotection: 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
2. Anticancer activity: 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
3. Anti-inflammatory activity: 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have anti-inflammatory activity in animal models of inflammation.
Propriétés
IUPAC Name |
[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(24-11-5-2-6-12-24)17-9-13-23(14-10-17)15-18-21-19(22-26-18)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJERHJWWWHBLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-benzothiophene-3-ol](/img/structure/B6068912.png)
![(1S*,4S*)-2-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6068916.png)
![3-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B6068921.png)

![N-mesityl-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6068927.png)

![2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068947.png)


![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}propanamide](/img/structure/B6068976.png)
![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B6068977.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6068984.png)
![methyl 1-[2-hydroxy-3-(4-{[(3-thienylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6069001.png)
![1-(4-methyl-1-piperazinyl)-3-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6069005.png)